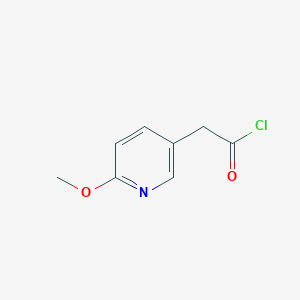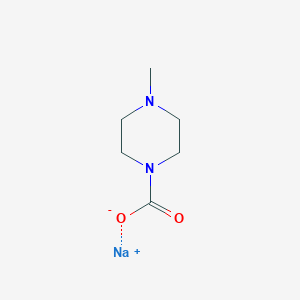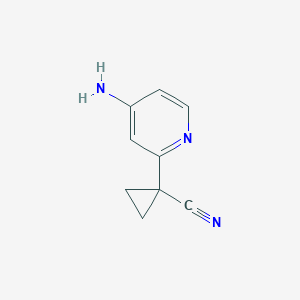
4-((Methylamino)methyl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Methylamino)methyl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a methylaminomethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethylpyridine with methylamine, followed by hydrolysis to introduce the hydroxyl group at the 3-position. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-((Methylamino)methyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methylaminomethyl group.
Substitution: The methylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-one derivatives, while substitution reactions can introduce various functional groups at the 4-position.
科学研究应用
4-((Methylamino)methyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4-((Methylamino)methyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the methylaminomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
4-Methylpyridine: A simpler analog with a methyl group at the 4-position instead of the methylaminomethyl group.
4-Hydroxypyridine: Contains a hydroxyl group at the 4-position, lacking the methylaminomethyl substitution.
4-Aminomethylpyridine: Features an aminomethyl group at the 4-position, similar to the methylaminomethyl group but without the methyl substitution.
Uniqueness
4-((Methylamino)methyl)pyridin-3-ol is unique due to the presence of both the hydroxyl group and the methylaminomethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
4-(methylaminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-8-4-6-2-3-9-5-7(6)10/h2-3,5,8,10H,4H2,1H3 |
InChI 键 |
GADPWPKGRVACJO-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(C=NC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)


![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)
![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)




![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)


